molecular formula C18H21BrO2 B1612442 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl CAS No. 870703-70-1

2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl

Cat. No. B1612442
M. Wt: 349.3 g/mol
InChI Key: SHUUMGHTDLOJAU-UHFFFAOYSA-N
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Description

“2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl” is an organic compound with the empirical formula C18H21BrO2 . It has a molecular weight of 349.26 .


Molecular Structure Analysis

The linear formula of “2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl” is C18H21BrO2 . The compound consists of a biphenyl core with isopropoxy groups attached to the 2’ and 6’ positions, and a bromine atom attached to the 2 position .


Physical And Chemical Properties Analysis

“2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl” has a boiling point of 140 °C at 0.2 mmHg . The density of the compound is 1.231 g/mL at 25 °C . The refractive index (n20/D) is 1.562 .

Scientific Research Applications

1. Synthesis and Characterization in Polymer Research

  • Application : The synthesis and characterization of AB2 monomers, including derivatives of biphenyl compounds, are crucial in the development of thermotropic dendrimers, a type of polymer with potential applications in various fields. (Percec, Chu, & Kawasumi, 1994)

2. Crystal Structures and Luminescence in Material Science

  • Application : Biphenyl carbazole derivatives, related to 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, are studied for their crystal structures, luminescence properties, and thermal stability. Such studies are essential for understanding and developing new materials with specific optical properties. (Tang et al., 2021)

3. Water Treatment and Environmental Concerns

  • Application : Research on the oxidation of bromophenols, a category which includes compounds like 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, explores the formation of potentially toxic brominated polymeric products during water treatment. This is crucial for understanding the environmental impact and safety of water treatment processes. (Jiang et al., 2014)

4. Pharmaceutical Research and Development

  • Application : Biphenyl-based compounds, including derivatives of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, are studied for their potential pharmaceutical applications, such as in the treatment of hypertension and inflammation. (Kwong et al., 2017)

5. Antiviral Agent Development

  • Application : Derivatives of biphenyl compounds have been evaluated for their inhibitory activity against HIV-1 replication, showcasing their potential as antiviral agents. (Xie et al., 1995)

6. Synthesis of Ortho-Bromo Substituted Phenyl Compounds

  • Application : Research on the synthesis of ortho bromophenyllithium, which is related to 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, has led to the development of methods for producing various ortho bromo substituted phenyl compounds, important in chemical synthesis and manufacturing. (Chen, Chen, & Tamborski, 1980)

Safety And Hazards

The compound is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating potential hazards to the aquatic environment . It is recommended to handle the compound with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2-(2-bromophenyl)-1,3-di(propan-2-yloxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO2/c1-12(2)20-16-10-7-11-17(21-13(3)4)18(16)14-8-5-6-9-15(14)19/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUUMGHTDLOJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584751
Record name 2'-Bromo-2,6-bis[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl

CAS RN

870703-70-1
Record name 2'-Bromo-2,6-bis[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Malhotra - 2014 - ir.library.louisville.edu
The focus of my dissertation work is to study the gold-catalyzed intramolecular and intermolecular cyclizations involving oxonium intermediates towards the application of synthetically …
Number of citations: 6 ir.library.louisville.edu
B Esters, D Azodicarboxylate - Citeseer
Number of citations: 0

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